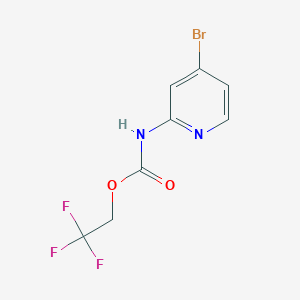

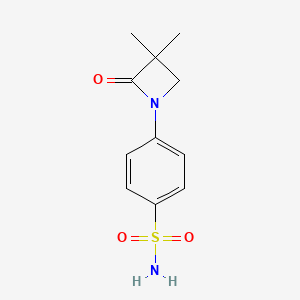

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the provided papers do not directly discuss 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate, they do provide insights into related compounds and their chemical behaviors, which can be useful for a comprehensive analysis. The first paper discusses the synthesis and characterization of antipyrine derivatives, which, like the compound , contain a bromine substituent on a pyridine ring . The second paper explores the electrocatalytic carboxylation of 2-amino-5-bromopyridine, which is structurally related to the 4-bromopyridin-2-yl moiety in the compound of interest . These studies can provide a foundation for understanding the chemical properties and reactivity of similar compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of halogen substituents onto aromatic rings. In the first paper, the synthesis of antipyrine derivatives is achieved with good yields and involves the formation of an amide linkage, which is a key feature in the target compound . Although the exact synthesis route for 2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with bromopyridine moieties can be characterized by techniques such as X-ray crystallography, as demonstrated in the first paper . The crystal packing is influenced by various intermolecular interactions, including hydrogen bonds and π-interactions. These interactions are crucial for the stability of the molecular structure and could also be relevant for the compound , given its structural similarities.

Chemical Reactions Analysis

The second paper provides an example of a chemical reaction involving a bromopyridine compound, where electrocatalytic carboxylation is performed . This reaction is facilitated by the presence of the bromine atom, which is also present in the compound of interest. The reactivity of the bromine atom could allow for further functionalization of the compound, such as nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The presence of a trifluoroethyl group is likely to influence the compound's lipophilicity and electronic properties, while the bromopyridine moiety may contribute to its reactivity and potential for further chemical transformations. The ionic liquid used in the electrocatalytic carboxylation in the second paper suggests that the compound might also be soluble in similar solvents, which could be relevant for its applications .

Scientific Research Applications

Fluorinated Moiety in Organic Molecules

2,2,2-Trifluoroethyl groups are significant in modifying the biological activities of organic molecules. This strategy is commonly employed in drug design due to the unique properties of the trifluoromethyl group (CF3) which acts as a lipophilic electron-withdrawing group. The use of 2,2,2-trifluoroethyl groups in medicinal chemistry and related fields is noteworthy for their potential utilities (Zhao & Hu, 2012).

Heterocyclization in Organic Synthesis

The base-promoted heterocyclization of alkyl N-carbamates, including those with 2,2,2-trifluoroethyl groups, has been explored. This process is essential for synthesizing various heterocyclic derivatives, demonstrating the versatility of 2,2,2-trifluoroethyl N-carbamates in organic synthesis (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).

Application in Luminescent Materials

Compounds containing 2,2,2-trifluoroethyl groups, such as certain Ir(III) complexes, exhibit unique photophysical properties. These properties are useful in creating smart luminescent materials for applications like data security protection (Song et al., 2016).

Insect Pest Control Agents

In the field of insect pest control, derivatives of 2,2,2-trifluoroethyl N-carbamates have been investigated as potential agents. Their synthesis and application demonstrate the compound's utility in developing environmentally friendly pest control solutions (Wimmer et al., 2007).

Organic Synthesis Building Blocks

2,2,2-Trifluoroethyl N-carbamates serve as valuable building blocks in organic synthesis. They are employed in the construction of novel nitrogen-containing scaffolds, highlighting their significance in the synthesis of complex organic molecules (Henry, Haupt, & Turner, 2009).

19F NMR Studies in Proteins

The trifluoromethyl tags, including 2,2,2-trifluoroethyl derivatives, are crucial in 19F NMR studies for elucidating protein conformations. These tags' sensitivity to changes in the local environment makes them invaluable tools in biomolecular NMR studies (Ye et al., 2015).

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFLPIGISISMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(4-bromopyridin-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)